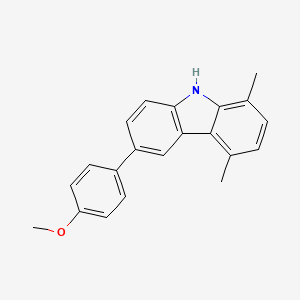

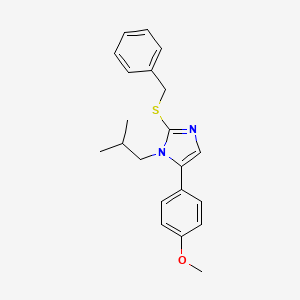

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is a carbazole derivative. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring . The methoxyphenyl and dimethyl groups suggest that this compound may have unique properties compared to other carbazole derivatives.

Synthesis Analysis

While the specific synthesis process for “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is not available, carbazole derivatives are often synthesized through multi-step processes involving coupling reactions .

Molecular Structure Analysis

The molecular structure of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Carbazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using a combination of experimental techniques and computational methods .

Scientific Research Applications

Antitumor Properties

Research has highlighted the synthesis and evaluation of various carbazole derivatives, including those structurally related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," for their promising antitumor properties. A study by Jasztold-Howorko et al. (1994) demonstrated the high cytotoxicity of 9-hydroxylated compounds against cultured cells, indicating significant potential for cancer treatment. Another investigation by Guillonneau et al. (1999) synthesized analogues of antitumor drugs modified at the 9, 10, or 11 position of a similar compound, showing improved therapeutic indices in leukemia and melanoma models.

Photophysical Characterization

The solution phase photophysics of carbazole derivatives was explored by Ghosh et al. (2013), who synthesized two new fluorophores from derivatives of tetrahydro-1H-carbazol-1-one. Their study revealed these compounds' sensitivity to solvent polarity, showcasing their potential in photophysical applications.

Antimicrobial Activity

Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, including structures related to the compound of interest, demonstrating significant antimicrobial activities against several strains of microbes. This highlights the compound's potential use in developing new antimicrobial agents (Noolvi et al., 2016).

Electrochromic Properties

The electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including derivatives related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," have been investigated. These studies, such as the one by Hsiao and Hsueh (2015), focus on the synthesis of soluble and well-defined copolymers showing high redox-activity and strong color changes upon electro-oxidation, suitable for electrochromic applications.

Solar Cell Applications

Degbia et al. (2014) synthesized new organic hole transporting materials based on 3,6-disubstituted 9H-carbazole-3,6-diamine derivatives, demonstrating their effectiveness in solid-state dye-sensitized solar cells. The introduction of methoxy groups improved the photovoltaic conversion efficiency, indicating the utility of such compounds in enhancing solar cell performance (Degbia et al., 2014).

Future Directions

properties

IUPAC Name |

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-13-4-5-14(2)21-20(13)18-12-16(8-11-19(18)22-21)15-6-9-17(23-3)10-7-15/h4-12,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMYHWJMJXFGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)OC)NC2=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)

![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)